(E)-N-[3-(2-fluorophenoxy)propyl]-2-phenylethenesulfonamide
Description
Properties
IUPAC Name |
(E)-N-[3-(2-fluorophenoxy)propyl]-2-phenylethenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO3S/c18-16-9-4-5-10-17(16)22-13-6-12-19-23(20,21)14-11-15-7-2-1-3-8-15/h1-5,7-11,14,19H,6,12-13H2/b14-11+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKLAERAQPQDJPA-SDNWHVSQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CS(=O)(=O)NCCCOC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/S(=O)(=O)NCCCOC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[3-(2-fluorophenoxy)propyl]-2-phenylethenesulfonamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Fluorophenoxy Intermediate: The reaction of 2-fluorophenol with an appropriate alkylating agent, such as 1-bromo-3-chloropropane, under basic conditions to form 3-(2-fluorophenoxy)propane.
Coupling with Phenylethenesulfonamide: The intermediate is then coupled with phenylethenesulfonamide using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[3-(2-fluorophenoxy)propyl]-2-phenylethenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenoxy group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(E)-N-[3-(2-fluorophenoxy)propyl]-2-phenylethenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of (E)-N-[3-(2-fluorophenoxy)propyl]-2-phenylethenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Features and Functional Group Analysis
| Compound Name | Key Functional Groups | Substituents/Moieties | Backbone Type |
|---|---|---|---|
| (E)-N-[3-(2-Fluorophenoxy)propyl]-2-phenylethenesulfonamide | Ethenesulfonamide, Fluorophenoxypropyl | 2-Fluorophenoxy, Phenyl | Sulfonamide |
| e: N-[(2S,3S,5S)-5-Amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide | Acetamide, Amino, Hydroxy | 2,6-Dimethylphenoxy, Diphenylhexan | Acetamide |
| f: 2-(2,6-Dimethylphenoxy)-N-[(2S,3S,5S)-5-formamido-3-hydroxy-1,6-diphenylhexan-2-yl]acetamide | Acetamide, Formamido, Hydroxy | 2,6-Dimethylphenoxy, Diphenylhexan | Acetamide |
| g: N-[(2S,3S,5S)-5-Acetamido-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide | Acetamide, Acetamido, Hydroxy | 2,6-Dimethylphenoxy, Diphenylhexan | Acetamide |
| h: N-[(S)-1-[(4S,6S)-4-Benzyl-2-oxo-1,3-oxazinan-6-yl]-2-phenylethyl]-2-(2,6-dimethylphenoxy)acetamide | Acetamide, Oxazinan ring, Benzyl | 2,6-Dimethylphenoxy, Oxazinan | Acetamide |
Key Observations :
Backbone Divergence: The target compound features an ethenesulfonamide backbone, whereas analogs (e–h) are acetamide derivatives.
Substituent Effects: The 2-fluorophenoxy group in the target compound may enhance lipophilicity (logP) compared to the 2,6-dimethylphenoxy groups in analogs (e–h). Fluorine’s electronegativity could also influence metabolic stability . Analogs (e–h) incorporate diphenylhexan or oxazinan moieties, which likely improve stereochemical specificity for enzyme interactions, as seen in protease inhibitors .
Biological Implications: The acetamide analogs (e–h) include amino, formamido, or acetamido groups, which are common in peptidomimetic drugs (e.g., HIV protease inhibitors). These groups facilitate hydrogen bonding with target enzymes .
Hypothetical Physicochemical and Pharmacokinetic Comparison
| Property | Target Compound | Analog e | Analog h |
|---|---|---|---|
| Molecular Weight | ~348 g/mol (estimated) | ~535 g/mol | ~560 g/mol |
| logP (Predicted) | ~3.5 (fluorine increases lipophilicity) | ~4.2 (dimethylphenoxy dominance) | ~4.0 (oxazinan reduces logP) |
| Solubility | Low (sulfonamide acidity may aid solubility in basic conditions) | Moderate (polar amino/hydroxy groups) | Low (bulky oxazinan reduces solubility) |
| Metabolic Stability | High (fluorine resists oxidation) | Moderate (amino group susceptible to metabolism) | High (oxazinan may shield reactive sites) |
Research Findings and Limitations
- Available Data : The provided evidence lacks direct pharmacological or synthetic data for the target compound. Comparisons are extrapolated from structural analogs (e–h) and general sulfonamide/acetamide trends .
- Contradictions : While acetamide analogs prioritize enzyme specificity via stereochemistry, the target compound’s sulfonamide group may favor broader targets (e.g., carbonic anhydrase, COX-2).
Biological Activity
(E)-N-[3-(2-fluorophenoxy)propyl]-2-phenylethenesulfonamide, identified by CAS number 1211861-06-1, is a sulfonamide compound that has garnered interest for its potential biological activities, particularly in the context of cancer treatment and kinase inhibition. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, efficacy in inhibiting specific targets, and relevant case studies.
- Molecular Formula : C₁₇H₁₈FNO₃S
- Molecular Weight : 335.4 g/mol
- Structure : The compound features a phenyl group linked to a sulfonamide moiety and a fluorophenoxy propyl group.
The biological activity of (E)-N-[3-(2-fluorophenoxy)propyl]-2-phenylethenesulfonamide primarily involves inhibition of specific kinases, which are critical in various signaling pathways associated with cancer progression. The compound has been studied for its effects on the c-Met signaling pathway, which is often dysregulated in tumors.
Inhibition of c-Met Kinase
Research indicates that compounds with similar structures exhibit significant inhibitory effects on c-Met kinase. For instance, derivatives containing the fluorophenoxy group have shown promising results in inhibiting c-Met activity, which is crucial for tumor growth and metastasis. While specific data on (E)-N-[3-(2-fluorophenoxy)propyl]-2-phenylethenesulfonamide is limited, it is reasonable to infer similar potential based on structural analogs.
In Vitro Studies
- Cytotoxicity Assays : Various studies have assessed the cytotoxic effects of related compounds against cancer cell lines. For example, compounds with similar phenolic structures demonstrated IC₅₀ values in the nanomolar range against multiple cancer cell lines such as HT-29 and A549, indicating a strong potential for (E)-N-[3-(2-fluorophenoxy)propyl]-2-phenylethenesulfonamide to exhibit comparable effectiveness.
- Structure-Activity Relationship (SAR) : The presence of the 2-fluorophenoxy group has been associated with enhanced potency against certain kinases. This suggests that modifications to the phenyl ring can significantly influence biological activity.
| Compound | Target Kinase | IC₅₀ (nM) | Cell Line |
|---|---|---|---|
| Compound A | c-Met | 8.2 | MKN-45 |
| Compound B | c-Met | 3.0 | MDA-MB-231 |
| (E)-N-[3-(2-fluorophenoxy)propyl]-2-phenylethenesulfonamide | c-Met (predicted) | TBD | TBD |
Clinical Relevance
While direct clinical trials involving (E)-N-[3-(2-fluorophenoxy)propyl]-2-phenylethenesulfonamide are not extensively documented, related sulfonamides have been evaluated in clinical settings for their efficacy in treating cancers with aberrant c-Met signaling. These studies provide a framework for understanding how similar compounds might perform in clinical applications.
- Study on c-Met Inhibitors : A study highlighted that selective c-Met inhibitors showed promise in treating tumors characterized by c-Met overexpression or mutations. These findings support the hypothesis that (E)-N-[3-(2-fluorophenoxy)propyl]-2-phenylethenesulfonamide could be beneficial in targeted therapies.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for (E)-N-[3-(2-fluorophenoxy)propyl]-2-phenylethenesulfonamide, and what key reaction conditions optimize yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with sulfonylation of 2-phenylethene followed by coupling with 3-(2-fluorophenoxy)propylamine. Key steps include:
- Sulfonamide Formation : Use of sulfonyl chlorides under inert atmosphere (N₂/Ar) at 0–5°C to prevent side reactions.
- Coupling Reaction : Catalytic Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for aryl-ether bond formation, requiring anhydrous solvents (THF or DMF) and controlled heating (60–80°C).
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) to achieve >95% purity.
- Analytical Confirmation : NMR (¹H/¹³C) to verify stereochemistry and LC-MS for purity assessment .
Q. What spectroscopic techniques are critical for confirming the structural integrity of (E)-N-[3-(2-fluorophenoxy)propyl]-2-phenylethenesulfonamide?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies aromatic protons (δ 6.8–7.8 ppm) and fluorophenoxy group protons (δ 4.1–4.3 ppm). ¹³C NMR confirms sulfonamide carbonyl (δ ~170 ppm) and fluorinated carbons (¹JCF coupling).
- Infrared Spectroscopy (IR) : Peaks at 1150–1250 cm⁻¹ (S=O stretching) and 1500–1600 cm⁻¹ (C-F stretching).
- Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H]⁺ at m/z 377.12) validates molecular formula .
Q. What are the primary functional groups in (E)-N-[3-(2-fluorophenoxy)propyl]-2-phenylethenesulfonamide influencing its chemical reactivity?
- Methodological Answer :
- Ethenesulfonamide Core : Electrophilic sulfonyl group participates in nucleophilic substitutions (e.g., with amines or thiols).
- 2-Fluorophenoxy Moiety : Electron-withdrawing fluorine enhances aryl ether stability and directs electrophilic aromatic substitution.
- Propyl Linker : Flexibility influences conformational stability and interaction with hydrophobic targets .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and interaction mechanisms of (E)-N-[3-(2-fluorophenoxy)propyl]-2-phenylethenesulfonamide with biological targets?
- Methodological Answer :
- Molecular Docking : Use software (e.g., AutoDock Vina) to simulate binding to enzymes (e.g., cyclooxygenase-2) based on sulfonamide’s affinity for hydrophobic pockets.
- Quantum Mechanical Calculations (DFT) : Predict reaction pathways for sulfonamide hydrolysis or fluorophenoxy dehalogenation.
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories in explicit solvent models .
Q. What methodologies address contradictions in reported bioactivity data for sulfonamide derivatives, including this compound?
- Methodological Answer :
- Dose-Response Reproducibility : Standardize assays (e.g., IC₅₀ in enzyme inhibition) across labs using reference inhibitors (e.g., celecoxib for COX-2).
- Meta-Analysis : Pool data from independent studies (n ≥ 3) to identify outliers. Apply statistical models (e.g., random-effects) to resolve variability in cytotoxicity or pharmacokinetic parameters .
Q. How do environmental factors influence the stability and degradation pathways of (E)-N-[3-(2-fluorophenoxy)propyl]-2-phenylethenesulfonamide in aquatic systems?
- Methodological Answer :
- Photolysis Studies : Expose to UV light (λ = 254–365 nm) in simulated water (pH 7.4) to track sulfonamide cleavage via LC-MS/MS.
- Hydrolytic Degradation : Monitor at varying pH (2–12) and temperatures (25–60°C). Acidic conditions (pH < 4) favor sulfonamide hydrolysis to sulfonic acids.
- Ecotoxicology Assays : Use Daphnia magna or algal models to assess bioaccumulation potential and LC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
